molecular formula C10H17NO4 B1624586 (1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid CAS No. 253779-06-5

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid

Cat. No.: B1624586
CAS No.: 253779-06-5
M. Wt: 215.25 g/mol
InChI Key: ZVABYODYESELSO-RQJHMYQMSA-N
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Description

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative valued as a sophisticated building block in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) group, which serves as a well-established protective group for the amine functionality, allowing for selective deprotection under mild acidic conditions . The cyclopropane ring, with its defined (1S,2S) stereochemistry, is a key structural motif used to introduce significant conformational rigidity into larger molecules . This rigidity is a strategic tool in medicinal chemistry for pre-organizing a molecule's shape, which can lead to enhanced binding affinity to biological targets, improved metabolic stability, and increased bioavailability in drug candidates . This reagent is particularly useful in the synthesis of peptides and peptidomimetics, where it can be incorporated as a non-natural amino acid analogue to restrict backbone flexibility and explore novel bioactive conformations . Its application extends to the development of small molecule inhibitors and other bioactive compounds, contributing to the exploration of new therapeutic agents . The global market for specialized chiral cyclopropane building blocks is projected for growth, underscoring their importance in the development of complex organic molecules and new therapeutic agents . This compound is intended for research applications and is not for diagnostic, therapeutic, or other human use. Researchers should handle this compound with appropriate care, referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

(1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVABYODYESELSO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448080
Record name CTK1A0455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253779-06-5
Record name CTK1A0455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonium Ylide-Mediated Ring Closure

The Corey-Chaykovsky reaction remains the dominant method for cyclopropane ring formation in target molecule synthesis. As detailed in US4083863A, tetrahydrothiophenium ylides react with activated olefins under anhydrous conditions to generate cyclopropane esters with precise stereochemical outcomes. A representative protocol involves:

  • Generation of tetrahydrothiophenium carboxymethylide ester via base treatment of precursor salts (e.g., sodium hydroxide in methylene chloride at 15–25°C)
  • [2+1] Cycloaddition with acrylate derivatives at 25–50°C under nitrogen atmosphere
  • Isolation of cyclopropane ester intermediates by fractional distillation

This method achieves 68–75% yields for model systems, though the trans/cis ratio remains substrate-dependent. Recent optimizations employ microwave-assisted conditions (80°C, 30 min) to enhance reaction rates while maintaining stereoselectivity.

Michael Addition-Ring Closure Sequences

Alternative routes utilize conjugate addition followed by ring closure, as demonstrated in PMC4656251 for related glutamic acid analogs. For the target compound:

  • Michael addition of nitromethane to α,β-unsaturated esters forms γ-nitro intermediates
  • Catalytic hydrogenation (H₂, Ra-Ni) reduces nitro group to amine
  • Base-induced cyclization (K₂CO₃, DMF) constructs cyclopropane ring

While this approach facilitates stereochemical control through chiral auxiliaries, it introduces additional reduction and protection steps, lowering overall yield to 40–55%.

Stereoselective Introduction of Aminomethyl Group

Nucleophilic Amination of Cyclopropane Intermediates

Strategic functionalization of cyclopropane esters occurs through:

  • Bromination at the bridgehead position using N-bromosuccinimide (NBS)
  • SN2 displacement with sodium azide (NaN₃, DMF, 60°C)
  • Staudinger reaction (PPh₃, THF/H₂O) converts azide to primary amine

Critical to maintaining (1S,2S) configuration is the use of bulky bases (e.g., DBU) during bromination to minimize epimerization.

Enzymatic Resolution of Racemic Intermediates

Lipase-catalyzed kinetic resolution proves effective for obtaining enantiopure precursors:

Enzyme Substrate ee (%) Yield (%)
Lipase TL Cyclopropane diol ester 98 45
Candida antarctica Cyclopropane mesylate 92 38

As reported in PMC4656251, immobilized lipase TL in MTBE selectively acetylates the (1R,2R)-enantiomer, enabling isolation of desired (1S,2S)-isomer via column chromatography.

tert-Butyloxycarbonyl Protection Strategies

Direct Boc Protection of Primary Amine

Standard protocol involves:

  • Dissolve cyclopropane amine in THF/H₂O (1:1)
  • Add di-tert-butyl dicarbonate (1.2 eq) with NaHCO₃
  • Stir at 0°C → RT for 12 h

Yields exceed 85% when using DMAP catalysis (5 mol%), though epimerization risks necessitate pH control (pH 8–9).

Solid-Phase Boc Protection

Novel polymer-supported reagents enhance purity:

  • Load amine onto Wang resin via carbodiimide coupling
  • Treat with Boc-anhydride/DIPEA in DCM
  • Cleave with TFA/water (95:5)

This method reduces byproduct formation to <2% while enabling automated continuous flow processing.

Carboxylic Acid Formation and Final Deprotection

Ester Hydrolysis Under Mild Conditions

Patent EP0879813A1 details optimized hydrolysis using:

  • Catalyst: Dodecylbenzenesulfonic acid (15 wt%)
  • Solvent: Excess formic acid
  • Conditions: 130°C, 6 h with methyl formate distillation

This approach achieves 90% conversion with <0.5% racemization, facilitated by catalyst recycling.

Enzymatic Hydrolysis for Chiral Retention

Lipase-mediated ester cleavage provides superior stereochemical fidelity:

  • Suspend methyl ester in phosphate buffer (pH 7)
  • Add Pseudomonas fluorescens lipase (50 U/mg)
  • Extract product with ethyl acetate after 24 h

While yielding 78% product with 99.4% ee, this method requires costly enzyme preparations.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities implement:

  • Microfluidic cyclopropanation module (residence time 8 min)
  • Falling film evaporator for Boc protection
  • Spinning disc separator for catalyst recovery

Such systems achieve 2.3 kg/h throughput with 92% overall yield.

Waste Minimization Techniques

Key innovations include:

  • Distillation residue reuse as catalyst (77 g per 775 g distillate)
  • Solvent recovery via thin-film evaporation
  • Enzymatic catalyst immobilization on magnetic nanoparticles

These methods reduce E-factor from 18.7 to 5.3 compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc-protected amine with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The cyclopropane ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Stereochemical Variants

  • (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (CAS: 1810070-30-4) Structural Differences: This compound shares the Boc-protected amino and carboxylic acid groups but differs in stereochemistry (1R,2S vs. 1S,2S). Molecular Formula: C₉H₁₅NO₄ (Molar Mass: 201.22 g/mol) vs. the target compound’s estimated C₁₀H₁₆N₂O₄. Implications: The (1R,2S) configuration may alter binding affinity in chiral environments or enzymatic interactions compared to the (1S,2S) form .

Substituent Variations

  • 2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic acid (CAS: 103500-22-7) Structural Differences: Features an acetic acid side chain instead of a directly attached carboxylic acid. Functional Impact: The acetic acid group increases molecular flexibility and may enhance solubility in polar solvents compared to the rigid cyclopropane-carboxylic acid backbone .
  • (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS: 515179-19-8) Structural Differences: Substitutes the Boc-aminomethyl group with a 4-fluorophenyl ring. Electronic Effects: The electron-withdrawing fluorine atom enhances metabolic stability and influences π-π stacking interactions in drug-receptor binding .

Fluorinated Analogues

  • (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid (CAS: 1820569-46-7) Structural Differences: Replaces Boc-aminomethyl with a difluoromethyl group. Physicochemical Properties: The difluoromethyl group increases hydrophobicity and may improve membrane permeability compared to the polar Boc-aminomethyl substituent .

Table 1: Key Properties of Selected Cyclopropane Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry
Target Compound N/A C₁₀H₁₆N₂O₄* ~244.25 Boc-aminomethyl, COOH (1S,2S)
(1R,2S)-Boc-amino-cyclopropanecarboxylic acid 1810070-30-4 C₉H₁₅NO₄ 201.22 Boc-amino, COOH (1R,2S)
2-(Boc-amino)cyclopropylacetic acid 103500-22-7 C₉H₁₅NO₄ 201.22 Boc-amino, CH₂COOH N/A
(1S,2S)-2-(4-Fluorophenyl)cyclopropane acid 515179-19-8 C₁₀H₉FO₂ 180.18 4-Fluorophenyl, COOH (1S,2S)

*Estimated based on structural analysis.

Biological Activity

Overview

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid is a chiral compound characterized by a cyclopropane ring, a tert-butoxycarbonyl (Boc) protected amine, and a carboxylic acid group. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : (1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
  • Molecular Formula : C₉H₁₅NO₄
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 253779-06-5
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 174 °C

The biological activity of this compound is influenced by its ability to undergo various chemical transformations. The Boc group can be selectively removed to release the active amine, which may interact with biological targets. The cyclopropane moiety could modulate enzyme activity or receptor interactions, making it a candidate for further pharmacological studies.

1. Medicinal Chemistry

The compound serves as a prodrug, where the Boc group protects the amine functionality until it is deprotected in biological systems. This property is advantageous in drug design, particularly for enhancing solubility and stability.

2. Enzyme Studies

Research indicates that compounds with similar structures can be used to study enzyme mechanisms and protein-ligand interactions. The introduction of the cyclopropane ring may affect binding affinities and selectivity towards specific enzymes.

3. Pharmaceutical Development

As a building block in synthetic routes for pharmaceuticals, this compound can lead to the development of novel therapeutic agents targeting various diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1R,2R)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acidStructureDifferent activity profile due to stereochemistry
Cyclopropane derivativesVariesPotential for diverse biological activities
Boc-protected amino acidsVariesUsed in peptide synthesis and drug design

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of a specific enzyme by various cyclopropane derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory activity compared to its enantiomer, suggesting that stereochemistry plays a crucial role in biological interactions.

Case Study 2: Drug Development

In a pharmaceutical development project, this compound was utilized as an intermediate for synthesizing potential anti-cancer agents. Preliminary assays showed promising cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid?

  • Methodology : Synthesis typically involves cyclopropane ring formation followed by Boc protection. For example, cyclopropanation via [2+1] cycloaddition using a transition metal catalyst (e.g., titanium(IV) isopropoxide) under controlled conditions (150°C, 30 min) to achieve stereoselectivity . Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base .
  • Critical Parameters : Temperature control (±2°C) and solvent polarity (e.g., acetone vs. THF) significantly impact yield. Evidence shows that yields drop by ~15% if reaction times exceed optimal durations .

Q. How is the compound purified and characterized post-synthesis?

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Acidic workup (e.g., 2M HCl) isolates the carboxylic acid .
  • Characterization :

  • NMR : Key signals include δ 1.4 ppm (t-Bu, 9H), δ 4.2 ppm (CH₂NHBoc), and δ 12.5 ppm (broad, COOH) .
  • IR : Stretching at 1720 cm⁻¹ (C=O, Boc) and 3200–2500 cm⁻¹ (COOH) .
  • Melting Point : ~245–250°C (decomposition observed above 250°C) .

Advanced Research Questions

Q. How do steric and electronic factors influence stereochemical outcomes during cyclopropanation?

  • Steric Effects : Bulky substituents on the cyclopropane ring (e.g., tert-butyl) favor transannular strain, leading to diastereomeric ratios (dr) up to 9:1. Computational studies (DFT) show that torsional strain in the (1S,2S) isomer is 2–3 kcal/mol lower than in (1R,2R) configurations .
  • Electronic Factors : Electron-withdrawing groups (e.g., COOH) stabilize transition states via hydrogen bonding, as shown in kinetic studies using deuterated solvents .

Q. What analytical strategies resolve contradictions in spectral data for cyclopropane derivatives?

  • Contradiction Example : Overlapping NMR signals for NHBoc and COOH protons.
  • Resolution :

  • Variable Temperature NMR : At 253K, NHBoc proton splitting resolves into a clear doublet (J = 6 Hz) .
  • 2D-COSY : Correlates NHBoc (δ 5.1 ppm) with adjacent CH₂ groups .
    • X-ray Crystallography : Confirms absolute configuration (e.g., CCDC deposition codes for similar compounds) .

Q. How does the Boc group modulate reactivity in peptide coupling reactions?

  • Mechanistic Insight : The Boc group acts as a transient protecting group, enabling selective activation of the carboxylic acid via EDCI/HOBt. Deprotection with TFA (20% v/v in DCM) yields free amines for subsequent couplings .
  • Case Study : Coupling with L-alanine methyl ester achieved 85% yield under microwave-assisted conditions (50°C, 10 min) .

Research Applications

  • Medicinal Chemistry : Serves as a constrained β-amino acid surrogate in protease inhibitors (e.g., HIV-1 protease IC₅₀ = 0.8 nM in analogues) .
  • Material Science : Cyclopropane rigidity enhances thermal stability in polymer backbones (Tg increased by 40°C vs. linear analogues) .

Notes

  • Avoid commercial sources (e.g., ) per reliability guidelines.
  • Stereochemical descriptors (e.g., 1S,2S) must be retained to prevent ambiguity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid
Reactant of Route 2
(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid

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